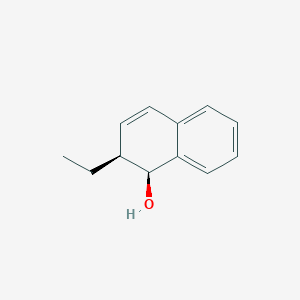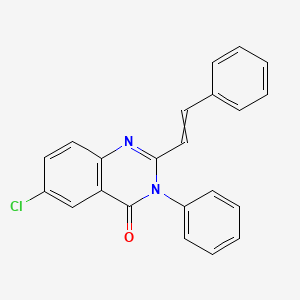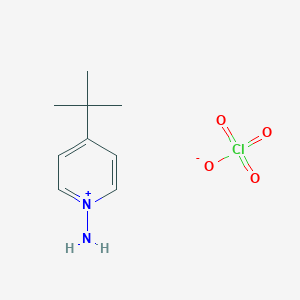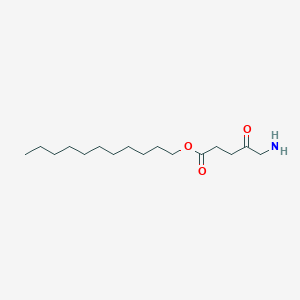![molecular formula C25H22ClN3O B12537771 Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- CAS No. 832735-71-4](/img/structure/B12537771.png)
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazin, 1-(3-Chlorphenyl)-4-[(2-Phenyl-1-indolizinyl)carbonyl]- ist eine komplexe organische Verbindung, die zur Piperazin-Familie gehört. Diese Verbindung ist durch das Vorhandensein eines Piperazinrings gekennzeichnet, der mit einer 3-Chlorphenylgruppe und einer 2-Phenyl-1-indolizinylcarbonylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Piperazin, 1-(3-Chlorphenyl)-4-[(2-Phenyl-1-indolizinyl)carbonyl]- umfasst in der Regel mehrere Schritte. Eine übliche Methode beinhaltet die nucleophile Substitution eines cyclischen Sulfamidats, das von Aminosäuren abgeleitet ist, gefolgt von einer intramolekularen Hydroaminierung
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von palladiumkatalysierten Cyclisierungsreaktionen umfassen. Diese Reaktionen sind effizient und liefern unter aeroben Bedingungen hohe Ausbeuten des gewünschten Produkts . Die Verwendung von umweltfreundlichen und kostengünstigen Lösungsmitteln wie Piperazin erhöht die industrielle Anwendbarkeit dieses Syntheseverfahrens weiter.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Piperazin, 1-(3-Chlorphenyl)-4-[(2-Phenyl-1-indolizinyl)carbonyl]- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen Nucleophile vorhandene Substituenten am Piperazinring ersetzen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion typischerweise Alkohole oder Amine erzeugt.
Wissenschaftliche Forschungsanwendungen
Piperazin, 1-(3-Chlorphenyl)-4-[(2-Phenyl-1-indolizinyl)carbonyl]- hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht, um zelluläre Prozesse zu studieren.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht, einschließlich neurologischer Störungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Piperazin, 1-(3-Chlorphenyl)-4-[(2-Phenyl-1-indolizinyl)carbonyl]- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Chlorphenyl)piperazin: Ein einfacheres Analogon mit ähnlichen strukturellen Merkmalen, aber ohne die Indolizinylcarbonylgruppe.
Meta-Chlorphenylpiperazin: Eine weitere verwandte Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten.
Einzigartigkeit
Piperazin, 1-(3-Chlorphenyl)-4-[(2-Phenyl-1-indolizinyl)carbonyl]- ist einzigartig durch das Vorhandensein sowohl der 3-Chlorphenyl- als auch der 2-Phenyl-1-indolizinylcarbonylgruppen. Diese Kombination verleiht ihr eindeutige chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
CAS-Nummer |
832735-71-4 |
|---|---|
Molekularformel |
C25H22ClN3O |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenylindolizin-1-yl)methanone |
InChI |
InChI=1S/C25H22ClN3O/c26-20-9-6-10-21(17-20)27-13-15-28(16-14-27)25(30)24-22(19-7-2-1-3-8-19)18-29-12-5-4-11-23(24)29/h1-12,17-18H,13-16H2 |
InChI-Schlüssel |
JDCGBIUINPXHGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CN4C=C3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)
![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)



![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)


![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)

![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)

